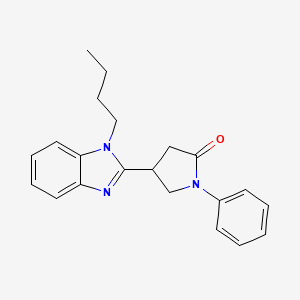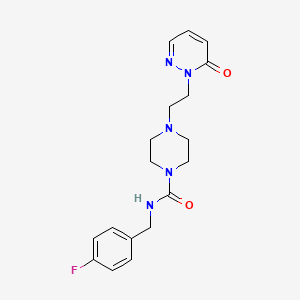![molecular formula C15H25N3O3S B2698988 6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097894-54-5](/img/structure/B2698988.png)
6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H25N3O3S and its molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoelectron Study of Sulfenic Acids
A study by Lacombe et al. (1996) explored the thermolysis of compounds like methyl methanethiosulfinate and methyl tert-butyl sulfoxide, which are structurally related to the compound . This research is significant in understanding the electronic structure and thermal stability of sulfenic acids, which could inform applications of similar compounds in various scientific domains (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).
Catalytic Asymmetric Oxidation
Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, a process relevant to the chemical structure of interest. This research contributes to the understanding of enantiomeric excess and yield in chemical reactions, pertinent to the synthesis of chiral compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Development of Ru Complexes for Water Oxidation
Research by Zong and Thummel (2005) focused on the reaction of certain ligands with [Ru(DMSO)4Cl2], leading to the development of dinuclear complexes. This study is relevant for understanding the applications of such complexes in water oxidation, a key process in energy and environmental chemistry (Zong & Thummel, 2005).
Metalation and Carbon-Carbon Coupling Reactions
Westerhausen et al. (2001) explored the metalation of amines like 2-(aminomethyl)pyridine, leading to the formation of compounds like (tert-butyldimethylsilyl)(2-pyridylmethyl)amine. This research aids in understanding carbon-carbon coupling reactions, crucial for synthesizing a wide range of organic compounds (Westerhausen, Bollwein, Makropoulos, Rotter, Habereder, Suter, & Nöth, 2001).
Synthesis and Structure Analysis
Mikhailov et al. (2016) conducted a study on the synthesis and structure of compounds like 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone. This research provides insights into the structural and chemical properties of such compounds, which could be extrapolated to similar structures (Mikhailov, Kolodina, Dushenko, Tkachev, Aldoshin, & Minkin, 2016).
Indium (I) Iodide Utilization
Johns, Grant, and Marshall (2003) focused on the synthesis and utilization of Indium (I) Iodide for the formation of enantioenriched Allenylindium reagents. This research is significant for understanding the chemical reactions involving similar compounds and their applications in organic synthesis (Johns, Grant, & Marshall, 2003).
Nickel-Catalyzed Cyclopropanation
A study by Gai, Julia, and Verpeaux (1991) on the nickel-catalyzed cyclopropanation of alkenes using tert-butylsulfonylmethyllithium offers insights into the applications of nickel catalysts in organic synthesis. This research is relevant for understanding catalytic processes involving compounds with similar structural features (Gai, Julia, & Verpeaux, 1991).
Propiedades
IUPAC Name |
6-tert-butyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-15(2,3)13-5-6-14(19)18(16-13)11-12-7-9-17(10-8-12)22(4,20)21/h5-6,12H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSOSTZYFCZAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Chloromethyl)-3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2698905.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)
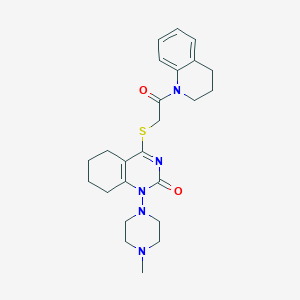
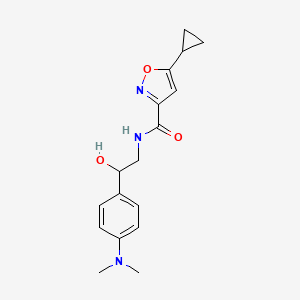
methyl}quinolin-8-ol](/img/structure/B2698911.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea](/img/structure/B2698913.png)
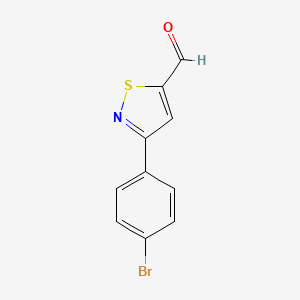
![N~1~-(4-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2698918.png)
![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)

